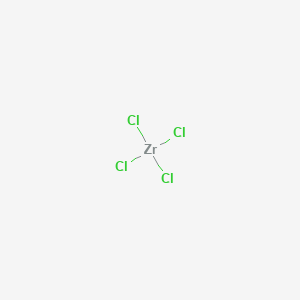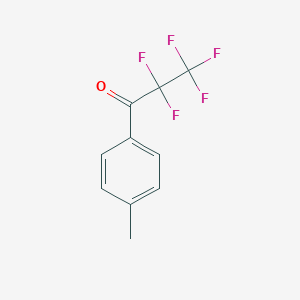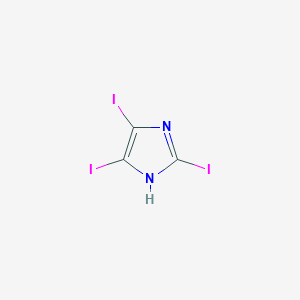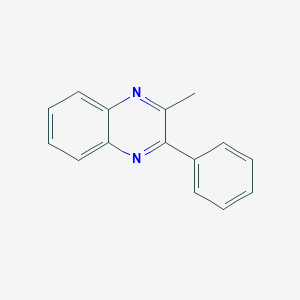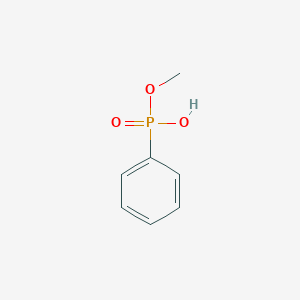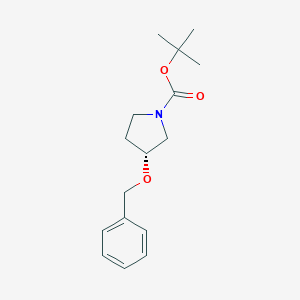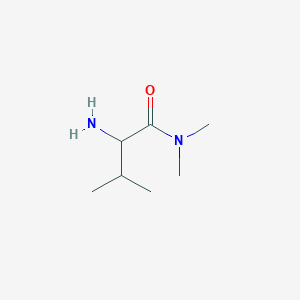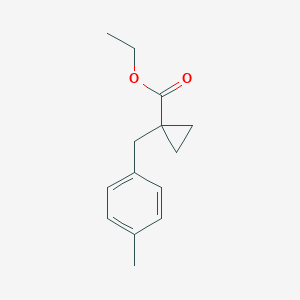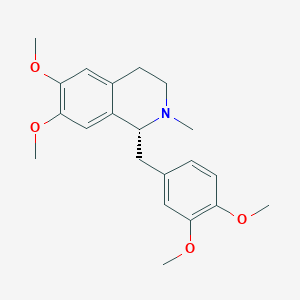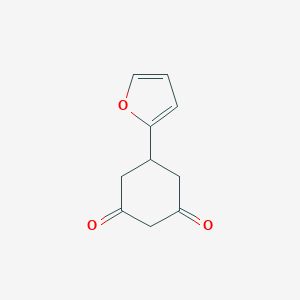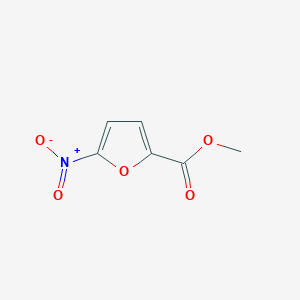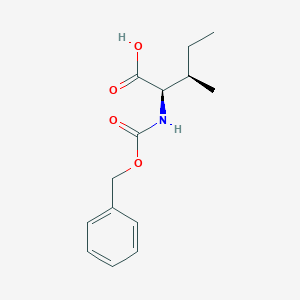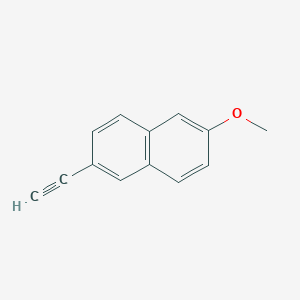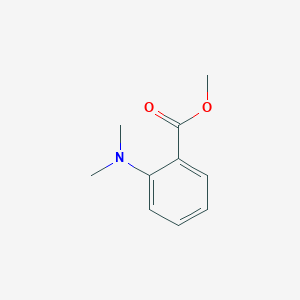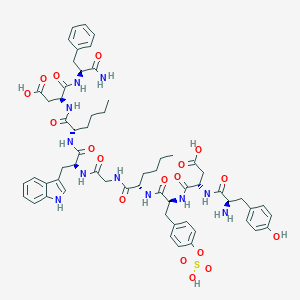
Cholecystokinin (25-33), tyr(25)-nle(28,31)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholecystokinin (25-33), tyr(25)-nle(28,31)-, also known as CCK-8, is a neuropeptide that plays a crucial role in the regulation of gastrointestinal functions and feeding behaviors. This peptide is synthesized in the small intestine and the brain, and it has been the subject of extensive scientific research due to its potential therapeutic applications in a variety of diseases.
Mécanisme D'action
Cholecystokinin (25-33), tyr(25)-nle(28,31)- exerts its effects by binding to specific receptors in the brain and the gastrointestinal tract. The binding of Cholecystokinin (25-33), tyr(25)-nle(28,31)- to its receptors leads to the activation of intracellular signaling pathways, which ultimately result in the inhibition of food intake and the regulation of gastrointestinal functions.
Effets Biochimiques Et Physiologiques
Cholecystokinin (25-33), tyr(25)-nle(28,31)- has a variety of biochemical and physiological effects, including the inhibition of gastric emptying, the stimulation of pancreatic enzyme secretion, and the regulation of bile acid synthesis and secretion. Cholecystokinin (25-33), tyr(25)-nle(28,31)- has also been shown to modulate the release of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of feeding behaviors and mood.
Avantages Et Limitations Des Expériences En Laboratoire
Cholecystokinin (25-33), tyr(25)-nle(28,31)- is a widely used experimental tool in the study of feeding behaviors, anxiety, and pain. The advantages of using Cholecystokinin (25-33), tyr(25)-nle(28,31)- in laboratory experiments include its well-defined mechanism of action, its ability to reduce food intake and body weight, and its potential therapeutic applications in a variety of diseases. However, the limitations of using Cholecystokinin (25-33), tyr(25)-nle(28,31)- in laboratory experiments include its short half-life, its potential for off-target effects, and the need for careful dosing and administration.
Orientations Futures
There are several future directions for research on Cholecystokinin (25-33), tyr(25)-nle(28,31)-. One area of focus is the development of novel Cholecystokinin (25-33), tyr(25)-nle(28,31)- analogs that have improved pharmacokinetic properties and reduced off-target effects. Another area of focus is the investigation of the role of Cholecystokinin (25-33), tyr(25)-nle(28,31)- in the regulation of mood and anxiety, as well as its potential therapeutic applications in psychiatric disorders. Finally, there is a need for further research on the mechanisms underlying the effects of Cholecystokinin (25-33), tyr(25)-nle(28,31)- on the gastrointestinal tract, with a particular focus on its potential role in the treatment of gastrointestinal disorders.
Méthodes De Synthèse
The synthesis of Cholecystokinin (25-33), tyr(25)-nle(28,31)- can be achieved through chemical or recombinant methods. Chemical synthesis involves the stepwise assembly of the amino acid sequence using solid-phase peptide synthesis techniques. Recombinant methods involve the expression of the peptide sequence in bacterial or mammalian cells using recombinant DNA technology.
Applications De Recherche Scientifique
Cholecystokinin (25-33), tyr(25)-nle(28,31)- has been extensively studied for its role in the regulation of feeding behaviors, anxiety, and pain. It has also been investigated for its potential therapeutic applications in diseases such as obesity, diabetes, and cancer. Cholecystokinin (25-33), tyr(25)-nle(28,31)- has been shown to reduce food intake and body weight in animal models, and it has been proposed as a potential treatment for obesity and related metabolic disorders.
Propriétés
Numéro CAS |
132032-04-3 |
|---|---|
Nom du produit |
Cholecystokinin (25-33), tyr(25)-nle(28,31)- |
Formule moléculaire |
C60H75N11O18S |
Poids moléculaire |
1270.4 g/mol |
Nom IUPAC |
(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C60H75N11O18S/c1-3-5-15-43(66-57(82)46(28-36-20-24-39(25-21-36)89-90(86,87)88)70-60(85)48(30-51(74)75)69-54(79)41(61)26-35-18-22-38(72)23-19-35)55(80)64-33-50(73)65-47(29-37-32-63-42-17-11-10-14-40(37)42)58(83)67-44(16-6-4-2)56(81)71-49(31-52(76)77)59(84)68-45(53(62)78)27-34-12-8-7-9-13-34/h7-14,17-25,32,41,43-49,63,72H,3-6,15-16,26-31,33,61H2,1-2H3,(H2,62,78)(H,64,80)(H,65,73)(H,66,82)(H,67,83)(H,68,84)(H,69,79)(H,70,85)(H,71,81)(H,74,75)(H,76,77)(H,86,87,88)/t41-,43+,44+,45+,46+,47+,48+,49+/m1/s1 |
Clé InChI |
JCAIPWWBLRVCAU-ZRJFNEKDSA-N |
SMILES isomérique |
CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H](CC5=CC=C(C=C5)O)N |
SMILES |
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)N |
SMILES canonique |
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)N |
Autres numéros CAS |
132032-04-3 |
Séquence |
YDXXGWXDF |
Synonymes |
25-Tyr-28,31-Nle-cholecystokinin (25-33) CCK (25-33), Tyr(25)-Nle(28,31)- cholecystokinin (25-33), Tyr(25)-Nle(28,31)- cholecystokinin (25-33), tyrosyl(28)-norleucine(28,31)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



